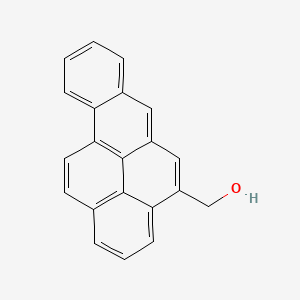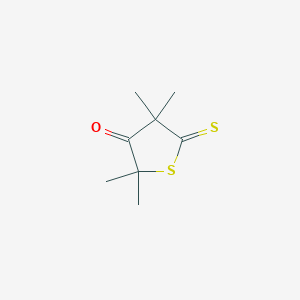
2,2,4,4-Tetramethyl-5-sulfanylidenethiolan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4-Tetramethyl-5-sulfanylidenethiolan-3-one: is a sulfur-containing organic compound with a unique structure that includes a thiolan ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4-Tetramethyl-5-sulfanylidenethiolan-3-one typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of 2,2,4,4-tetramethyl-1,3-cyclobutanediol with sulfur-containing reagents . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,4,4-Tetramethyl-5-sulfanylidenethiolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The thiolan ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Applications De Recherche Scientifique
Chemistry: In chemistry, 2,2,4,4-Tetramethyl-5-sulfanylidenethiolan-3-one is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s sulfur-containing structure makes it of interest in biological research, particularly in the study of sulfur metabolism and enzyme interactions. It can be used as a probe to investigate the role of sulfur in biological systems .
Medicine: Research is ongoing to explore its efficacy in treating various diseases .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of high-performance polymers and other advanced materials .
Mécanisme D'action
The mechanism by which 2,2,4,4-Tetramethyl-5-sulfanylidenethiolan-3-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the compound can form bonds with various biological molecules, influencing their activity and function. This interaction can modulate biochemical pathways and lead to specific biological effects .
Comparaison Avec Des Composés Similaires
2,2,4,4-Tetramethyl-3-pentanone: This compound shares a similar tetramethyl structure but lacks the sulfur atom, resulting in different chemical properties.
Pinacolborane: Another compound with a similar ring structure but containing boron instead of sulfur, leading to different reactivity and applications.
Uniqueness: 2,2,4,4-Tetramethyl-5-sulfanylidenethiolan-3-one is unique due to its sulfur-containing thiolan ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
79516-08-8 |
|---|---|
Formule moléculaire |
C8H12OS2 |
Poids moléculaire |
188.3 g/mol |
Nom IUPAC |
2,2,4,4-tetramethyl-5-sulfanylidenethiolan-3-one |
InChI |
InChI=1S/C8H12OS2/c1-7(2)5(9)8(3,4)11-6(7)10/h1-4H3 |
Clé InChI |
CIGBMQRTBBZPRN-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)C(SC1=S)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


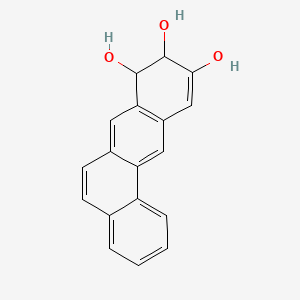
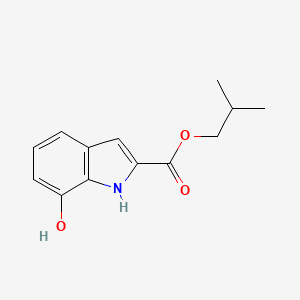
![1-Ethyl-2-methyl-1H-naphtho[2,3-D]imidazole](/img/structure/B14426911.png)
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-3,4-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14426914.png)
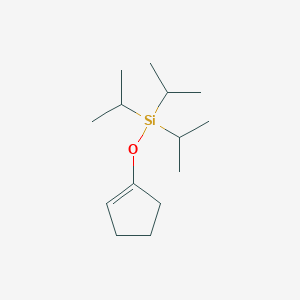
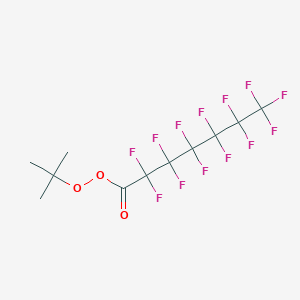
![5-([1,1'-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole](/img/structure/B14426930.png)
![6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl-](/img/structure/B14426949.png)

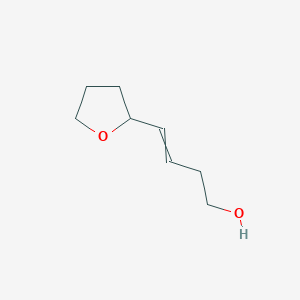

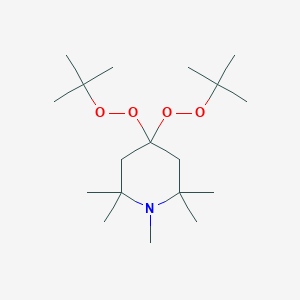
![Diethyl [1-(methanesulfinyl)ethenyl]phosphonate](/img/structure/B14426967.png)
